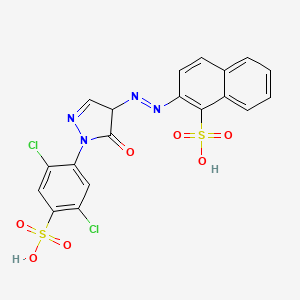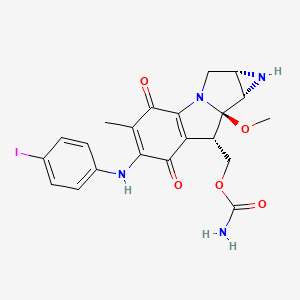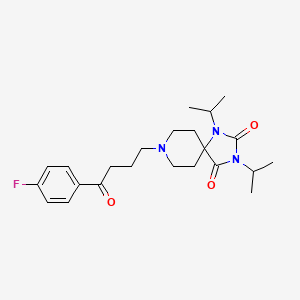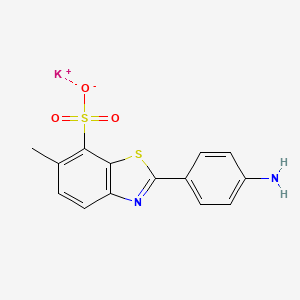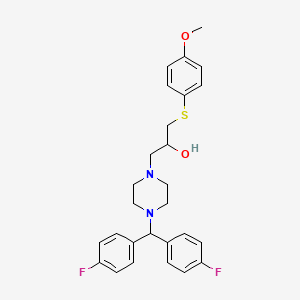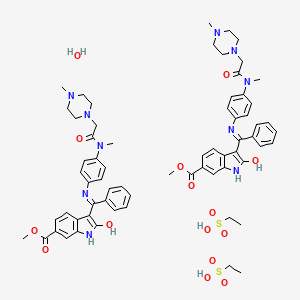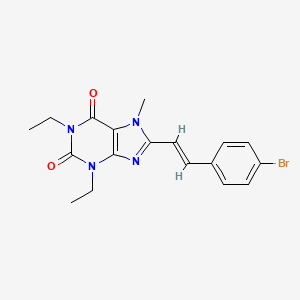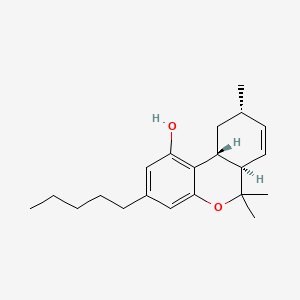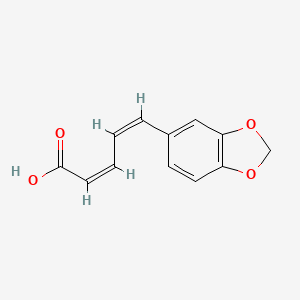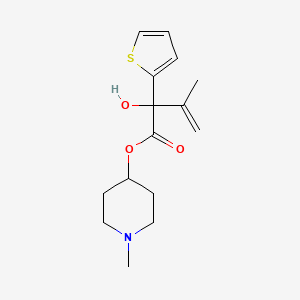
3-Butenoic acid, 2-hydroxy-3-methyl-2-(2-thienyl)-, 1-methyl-4-piperidyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-Méthyl-4-pipéridyl-2-thiényl(isopropényl)glycolate est un composé organique complexe doté d'une structure unique qui comprend un cycle pipéridine, un cycle thiophène et une partie glycolate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-Méthyl-4-pipéridyl-2-thiényl(isopropényl)glycolate implique généralement des réactions organiques en plusieurs étapes. Une méthode courante implique la réaction de la 1-méthyl-4-pipéridone avec l'acide thiophène-2-carboxylique dans des conditions spécifiques pour former le composé intermédiaire. Cet intermédiaire est ensuite mis en réaction avec l'isopropényl glycolate en présence d'un catalyseur approprié pour obtenir le produit final. Les conditions de réaction nécessitent souvent des températures et des niveaux de pH contrôlés pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, utilisant souvent des réacteurs à flux continu et des systèmes automatisés pour maintenir des conditions de réaction constantes. L'utilisation de méthodes de criblage à haut débit peut également aider à identifier les catalyseurs et les conditions de réaction les plus efficaces pour la production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-Méthyl-4-pipéridyl-2-thiényl(isopropényl)glycolate subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, ce qui entraîne la formation de formes réduites du composé.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome et peroxyde d'hydrogène en conditions acides ou basiques.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium et hydrogénation catalytique.
Substitution : Agents halogénants, nucléophiles tels que les amines ou les thiols, et solvants appropriés tels que le dichlorométhane ou l'éthanol.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent introduire divers groupes fonctionnels, conduisant à une large gamme de dérivés avec des propriétés différentes.
Applications de la recherche scientifique
Le 1-Méthyl-4-pipéridyl-2-thiényl(isopropényl)glycolate présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Enquêté pour ses effets thérapeutiques potentiels, en particulier dans le développement de nouveaux médicaments ciblant des voies spécifiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés dotés de propriétés uniques.
Mécanisme d'action
Le mécanisme d'action du 1-Méthyl-4-pipéridyl-2-thiényl(isopropényl)glycolate implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut se lier aux récepteurs ou aux enzymes, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans les voies inflammatoires, réduisant l'inflammation et les symptômes associés.
Applications De Recherche Scientifique
1-Methyl-4-piperidyl-2-thienyl(isopropenyl)glycolate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-piperidyl-2-thienyl(isopropenyl)glycolate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and associated symptoms.
Comparaison Avec Des Composés Similaires
Composés similaires
1-Méthyl-4-pipéridyl-2-thiényl(isopropyl)glycolate : Structure similaire mais avec un groupe isopropyle au lieu d'isopropényl.
1-Méthyl-4-pipéridyl-2-thiényl(éthyl)glycolate : Contient un groupe éthyle au lieu d'isopropényl.
1-Méthyl-4-pipéridyl-2-thiényl(méthyl)glycolate : Comprend un groupe méthyle à la place d'isopropényl.
Unicité
Le 1-Méthyl-4-pipéridyl-2-thiényl(isopropényl)glycolate est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. La présence du groupe isopropényl, en particulier, peut influencer sa réactivité et ses interactions avec les cibles moléculaires, en faisant un composé précieux pour la recherche et le développement.
Propriétés
Numéro CAS |
102367-38-4 |
|---|---|
Formule moléculaire |
C15H21NO3S |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
(1-methylpiperidin-4-yl) 2-hydroxy-3-methyl-2-thiophen-2-ylbut-3-enoate |
InChI |
InChI=1S/C15H21NO3S/c1-11(2)15(18,13-5-4-10-20-13)14(17)19-12-6-8-16(3)9-7-12/h4-5,10,12,18H,1,6-9H2,2-3H3 |
Clé InChI |
VVSIUOLJSADEPB-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(C1=CC=CS1)(C(=O)OC2CCN(CC2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



